Gimeracil Gimeracil Gimeracil is a pyridine derivative with antitumor activity. Gimeracil enhances the antitumor activity of fluoropyrimidines by competitively and reversibly inhibiting the enzyme dihydropyrimidine dehydrogenase causing decreased degradation of the fluoropyrimidines. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Brand Name: Vulcanchem
CAS No.: 103766-25-2
VCID: VC0548860
InChI: InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
SMILES: C1=C(C(=CN=C1O)Cl)O
Molecular Formula: C5H4ClNO2
Molecular Weight: 145.54 g/mol

Gimeracil

CAS No.: 103766-25-2

Inhibitors

VCID: VC0548860

Molecular Formula: C5H4ClNO2

Molecular Weight: 145.54 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Gimeracil - 103766-25-2

CAS No. 103766-25-2
Product Name Gimeracil
Molecular Formula C5H4ClNO2
Molecular Weight 145.54 g/mol
IUPAC Name 5-chloropyridine-2,4-diol
Standard InChI InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
Standard InChIKey ZPLQIPFOCGIIHV-UHFFFAOYSA-N
Isomeric SMILES C1=C(NC=C(C1=O)Cl)O
SMILES C1=C(C(=CN=C1O)Cl)O
Canonical SMILES C1=C(NC=C(C1=O)Cl)O
Appearance Solid powder
Description Gimeracil is a pyridine derivative with antitumor activity. Gimeracil enhances the antitumor activity of fluoropyrimidines by competitively and reversibly inhibiting the enzyme dihydropyrimidine dehydrogenase causing decreased degradation of the fluoropyrimidines. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Gimeracil; chlorodihydroxypyridine. Abbreviation: CDHP.
Reference 1: Otsuka H, Fujii T, Toh U, Iwakuma N, Takahashi R, Mishima M, Takenaka M, Kakuma T, Tanaka M, Shirouzu K. Phase II clinical trial of metronomic chemotherapy with combined irinotecan and tegafur-gimeracil-oteracil potassium in metastatic and recurrent breast cancer. Breast Cancer. 2013 Jul 5. [Epub ahead of print] PubMed PMID: 23827973.
2: Tegafur + gimeracil + oteracil. Just another fluorouracil precursor. Prescrire Int. 2013 May;22(138):122. PubMed PMID: 23819172.
3: Meng C, Chen X, Luo Z. [Inhibitive effect of celecoxib combined with tegafur gimeracil oteracil potassium on the growth of xenograft tumor of gastric cancer in nude mice]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):458-61. Chinese. PubMed PMID: 23643260.
4: Yamamoto Y, Nakai N, Wakabayashi Y, Okuzawa Y, Asai J, Takenaka H, Katoh N. A case of advanced cutaneous squamous cell carcinoma of the lower eyelid that was successfully treated with tegafur-gimeracil-oteracil potassium monotherapy. J Am Acad Dermatol. 2012 Nov;67(5):e233-4. doi: 10.1016/j.jaad.2012.04.038. PubMed PMID: 23062933.
5: Takagi M, Sakata K, Someya M, Matsumoto Y, Tauchi H, Hareyama M, Fukushima M. The combination of hyperthermia or chemotherapy with gimeracil for effective radiosensitization. Strahlenther Onkol. 2012 Mar;188(3):255-61. doi: 10.1007/s00066-011-0043-6. Epub 2012 Feb 11. PubMed PMID: 22322869.
6: Kawahara H, Watanabe K, Ushigome T, Noaki R, Kobayashi S, Yanaga K. Feasibility study of adjuvant chemotherapy with S-1 (TS-1; tegafur, gimeracil and oteracil potassium) for colorectal cancer. Hepatogastroenterology. 2012 Jan-Feb;59(113):134-7. doi: 10.5754/hge09684. PubMed PMID: 22251528.
7: Kobayakawa M, Kojima Y. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Onco Targets Ther. 2011;4:193-201. doi: 10.2147/OTT.S19059. Epub 2011 Nov 15. PubMed PMID: 22162925; PubMed Central PMCID: PMC3233278.
8: Matt P, van Zwieten-Boot B, Calvo Rojas G, Ter Hofstede H, Garcia-Carbonero R, Camarero J, Abadie E, Pignatti F. The European Medicines Agency review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the treatment of advanced gastric cancer when given in combination with cisplatin: summary of the Scientific Assessment of the Committee for medicinal products for human use (CHMP). Oncologist. 2011;16(10):1451-7. doi: 10.1634/theoncologist.2011-0224. Epub 2011 Sep 30. Review. PubMed PMID: 21963999; PubMed Central PMCID: PMC3228070.
9: Sakata K, Someya M, Matsumoto Y, Tauchi H, Kai M, Toyota M, Takagi M, Hareyama M, Fukushima M. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Sci. 2011 Sep;102(9):1712-6. doi: 10.1111/j.1349-7006.2011.02004.x. Epub 2011 Jul 21. PubMed PMID: 21668582.
10: Fukushima M, Sakamoto K, Sakata M, Nakagawa F, Saito H, Sakata Y. Gimeracil, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo. Oncol Rep. 2010 Nov;24(5):1307-13. PubMed PMID: 20878125.
PubChem Compound 5282202
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator